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molecular formula C8H5NOS B118865 Benzoyl isothiocyanate CAS No. 532-55-8

Benzoyl isothiocyanate

Cat. No. B118865
M. Wt: 163.2 g/mol
InChI Key: CPEKAXYCDKETEN-UHFFFAOYSA-N
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Patent
US06194614B1

Procedure details

Ammonium thiocyanate (12.35 g) was dissolved in acetone (AR grade, 120 ml) and benzoylchloride (17.3 ml) was added dropwise with stirring over 2 mins. The temperature rose from 22° C. to 38° C. over the addition and a white precipitate formed. The reaction was stirred at room temperature for a further 75 mins and then filtered, and washed with acetone (20 ml) to give a solution of benzoylisothiocyanate. This was added dropwise with stirring to the amine solution, over 40 mins. The temperature rose from 23° C. to 36° C. during the addition. A thick cream precipitate formed. The reaction was allowed to stir at room temperature for 16 hours and then the product was collected by filtration, washed with water (30 ml), sucked dry and then dried in vacuo at 60° C.
Quantity
12.35 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
17.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S-:1][C:2]#[N:3].[NH4+].[C:5](Cl)(=[O:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>CC(C)=O>[C:5]([N:3]=[C:2]=[S:1])(=[O:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:0.1|

Inputs

Step One
Name
Quantity
12.35 g
Type
reactant
Smiles
[S-]C#N.[NH4+]
Name
Quantity
120 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
17.3 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring over 2 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The temperature rose from 22° C. to 38° C. over the addition
CUSTOM
Type
CUSTOM
Details
a white precipitate formed
STIRRING
Type
STIRRING
Details
The reaction was stirred at room temperature for a further 75 mins
Duration
75 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with acetone (20 ml)

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)N=C=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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